4-Ethyl-3,3-dimethyl-1,2-dioxetane
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Overview
Description
4-Ethyl-3,3-dimethyl-1,2-dioxetane is a member of the dioxetane family, which are four-membered cyclic peroxides. These compounds are known for their unique chemiluminescent properties, making them of significant interest in various scientific fields. The structure of this compound consists of a dioxetane ring with ethyl and dimethyl substituents, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,3-dimethyl-1,2-dioxetane typically involves the photosensitized singlet oxygenation of suitable alkenes. For instance, the preparation of similar dioxetanes has been achieved by the singlet oxygenation of 2,5-dimethyl-2,4-hexadiene . The reaction conditions often require a photosensitizer and a controlled environment to ensure the formation of the dioxetane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3,3-dimethyl-1,2-dioxetane undergoes various chemical reactions, including thermolysis, which leads to the formation of electronically excited carbonyl compounds
Common Reagents and Conditions: The thermolysis of this compound typically occurs under controlled heating conditions. The reaction can be influenced by the presence of catalysts or specific solvents that stabilize the transition states and intermediates.
Major Products: The primary products of the thermolysis of this compound are carbonyl compounds, such as acetaldehyde and acetone . These products are formed in their electronically excited states, leading to the emission of light.
Scientific Research Applications
4-Ethyl-3,3-dimethyl-1,2-dioxetane has several applications in scientific research due to its chemiluminescent properties
Mechanism of Action
4-Ethyl-3,3-dimethyl-1,2-dioxetane can be compared with other dioxetanes, such as 3,3-dimethyl-4-[2-methyl-1-propenyl]-1,2-dioxetane and 1,2-dioxetanone . These compounds share similar chemiluminescent properties but differ in their substituents and stability. The unique aspect of this compound is its specific substituent pattern, which influences its reactivity and the wavelength of light emitted during chemiluminescence.
Comparison with Similar Compounds
Properties
CAS No. |
82430-98-6 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
4-ethyl-3,3-dimethyldioxetane |
InChI |
InChI=1S/C6H12O2/c1-4-5-6(2,3)8-7-5/h5H,4H2,1-3H3 |
InChI Key |
LYMOUGVNSMDKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(OO1)(C)C |
Origin of Product |
United States |
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